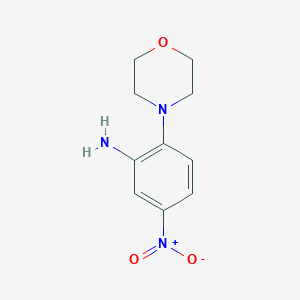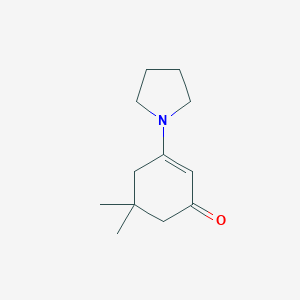
5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one, commonly known as DMCPA, is a cyclic enamine compound. It is widely used in scientific research for its unique properties. DMCPA is a colorless, crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has a wide range of applications in the field of chemistry, biology, and pharmacology. In
Mechanism Of Action
DMCPA acts as a nucleophile and forms a stable complex with metal ions. This complex can then undergo various reactions such as oxidation, reduction, and substitution. DMCPA can also undergo cycloaddition reactions with various substrates.
Biochemical And Physiological Effects
DMCPA has been shown to have antitumor and antiviral properties. It has also been shown to inhibit the growth of certain bacteria. DMCPA has been found to have no significant toxicity in animal studies.
Advantages And Limitations For Lab Experiments
DMCPA is a versatile compound that can be used in a variety of reactions. It is stable and easy to handle. However, DMCPA is expensive and not readily available in large quantities.
Future Directions
DMCPA has the potential for a wide range of future applications. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. DMCPA can also be used as a chiral auxiliary in asymmetric synthesis. Further research is needed to explore the full potential of DMCPA.
Synthesis Methods
DMCPA can be synthesized through a multistep process. The first step involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. The second step involves the reaction of N-methylcyclohexylamine with acetaldehyde to form N-methyl-5,5-dimethyl-2-cyclohexen-1-imine. The final step involves the reaction of N-methyl-5,5-dimethyl-2-cyclohexen-1-imine with formaldehyde to form DMCPA.
Scientific Research Applications
DMCPA has a wide range of applications in scientific research. It is used as a ligand in metal-catalyzed reactions, as a chiral auxiliary in asymmetric synthesis, and as a reagent in organic synthesis. DMCPA is also used in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
3357-16-2 |
|---|---|
Product Name |
5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one |
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO/c1-12(2)8-10(7-11(14)9-12)13-5-3-4-6-13/h7H,3-6,8-9H2,1-2H3 |
InChI Key |
QUHBLBSKTJUBLZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)N2CCCC2)C |
Canonical SMILES |
CC1(CC(=CC(=O)C1)N2CCCC2)C |
Other CAS RN |
3357-16-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



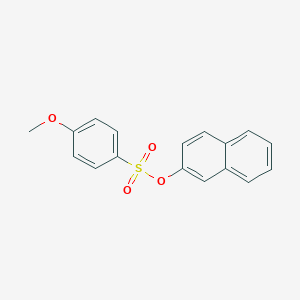
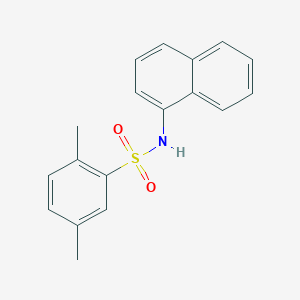
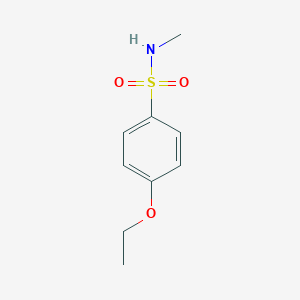
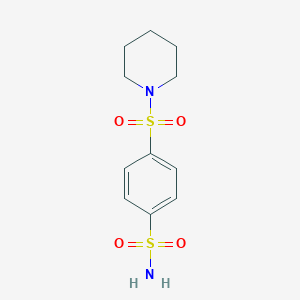

![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)
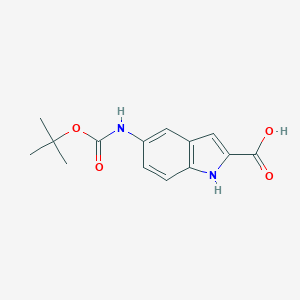
![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)
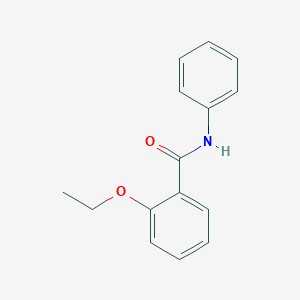
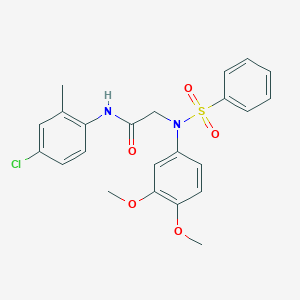
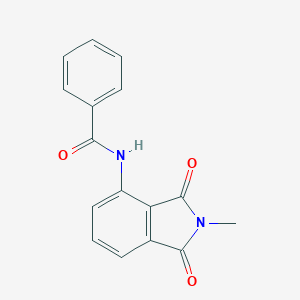
![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)
